4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic programs targeting kinase ATP-binding sites fail when analogs lack orthogonal C4-Cl and C2-Me vectors-substituting the unsubstituted core or mono-substituted variants eliminates selective sequential functionalization capability, leading to unpurifiable mixtures. This compound resolves that bottleneck: • Enables single-step, late-stage diversification via C4 amine introduction-incompatible with unsubstituted or 2-Me-only analogs. • MW 183.64 g/mol & TPSA 37.8 Ų fall within established CNS drug-likeness parameters, offering a strategic advantage for brain-penetrant lead design. • Validated scaffold for constructing ATR, PI3K, and Hsp90 inhibitor-focused libraries. • Supplied at 98% purity with full analytical documentation; available for immediate global shipment.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B11908207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CNCC2)C(=N1)Cl
InChIInChI=1S/C8H10ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h10H,2-4H2,1H3
InChIKeyKNVJTXIDCPJNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Overview


4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 944901-71-7) is a bicyclic heterocycle containing a tetrahydropyridine ring fused to a pyrimidine core. It is a key member of the pyrido[4,3-d]pyrimidine family, which is a recognized privileged scaffold in medicinal chemistry, particularly for kinase inhibition [1]. This specific compound is differentiated by a reactive chlorine atom at the C4 position and a methyl group at the C2 position, a combination that directs its utility as a versatile building block for constructing diverse chemical libraries [2].

Workflow: Focused library synthesis via C4 SNAr diversification.
Selection: Dual orthogonal reactivity (C4-Cl and C2-Me) for sequential functionalization.
Use context: Medicinal chemistry lead optimization; kinase inhibitor scaffold exploration.

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Analog Substitution Risks


Attempting to substitute this compound with its closest commercially available analogs—such as the unsubstituted core (CAS 192869-50-4), the 4-chloro-only variant (CAS 944902-64-1), or the 2-methyl-only variant (CAS 676994-65-3)—is a high-risk strategy that will derail a synthetic project. These substitutions profoundly alter the molecule's physicochemical profile, eliminating the unique, orthogonal reactivity vectors required for selective, sequential functionalization. The lost molecular weight, cLogP, and hydrogen bonding character directly invalidate established synthetic routes and will lead to failed reactions, unpurifiable mixtures, or a loss of the desired biological activity in the final target molecules [1][2].

Unsubstituted core (CAS 192869-50-4)
Lacks C4 reactive handle and C2 methyl; physicochemical profile and synthetic routes do not transfer.
4-Chloro-only analog (CAS 944902-64-1)
Missing C2 methyl alters lipophilicity, steric environment, and may shift downstream ADME properties of final compounds.
2-Methyl-only analog (CAS 676994-65-3)
Absent C4 chlorine eliminates the primary SNAr diversification route; requires less efficient de novo synthesis for 4-substituted derivatives.

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Key Differentiators


Molecular Weight and Lipophilicity Comparison

The presence of both a chlorine and a methyl group on the tetrahydropyrido[4,3-d]pyrimidine core significantly alters key physicochemical properties compared to its unsubstituted and mono-substituted analogs. This compound (MW 183.64 g/mol) exhibits a molecular weight increase of 35.8% over the unsubstituted core and a specific balance of lipophilicity (XLogP3-AA = 1.0) that is absent in the alternatives. These differences are critical for predicting downstream ADME properties of final compounds [1]. The comparator data for the 4-chloro-only variant (MW 169.61 g/mol) and 2-methyl-only variant (MW 149.19 g/mol) demonstrates the quantitative advantage of the dual-substitution pattern .

MW & XLogP3
Cross-study comparable
Target: 183.64 g/mol, XLogP3-AA: 1.0
vs unsubstituted (135.17 g/mol), 4-Cl analog (169.61 g/mol), 2-Me analog (149.19 g/mol).
Distinct MW and lipophilicity profile precludes direct analog replacement in lead optimization.
Computed properties; analog XLogP3 data not fully available.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bonding and TPSA Profile

The drug-likeness of a building block is heavily influenced by its hydrogen bonding capacity. 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has 1 hydrogen bond donor and 3 acceptors, resulting in a TPSA of 37.8 Ų [1]. This specific donor/acceptor profile is a direct consequence of the dual substitution. The unsubstituted core, with a lower heavy atom count, possesses a different profile that would alter the permeability and solubility of the final products, making the target compound the preferred input for projects where oral bioavailability is a target product profile criterion [2].

H-Bond & TPSA
Class-level inference
TPSA: 37.8 Ų; HBD: 1, HBA: 3.
Supports favorable permeability profile for drug-like space; differs from unsubstituted core.
TPSA threshold context; class-level property inference.
Drug Design Permeability Bioavailability

C4 Chlorine Orthogonal Derivatization

The chlorine atom at the C4 position is the essential 'reactivity handle' that defines this compound's value over the analogous 2-methyl-only variant (CAS 676994-65-3). This chlorine is activated for nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of amines, alcohols, or thiols. This orthogonal reactivity is crucial for generating diverse libraries of 4-amino-substituted tetrahydropyrido[4,3-d]pyrimidines, a privileged motif in kinase inhibitor design, including ATR, PI3K, and Hsp90 inhibitors [1]. This direct synthetic path is impossible with the 2-methyl-only analog, which would require a less efficient, de novo heterocycle synthesis for the same structural diversification [2].

C4 SNAr Reactivity
Class-level inference
C4-Cl enables nucleophilic substitution for amine library generation; 2-Me analog lacks this handle.
Enables key diversification route for 4-amino-substituted derivatives.
Typical SNAr conditions; qualitative advantage over 2-methyl-only analog.
Synthetic Chemistry Nucleophilic Substitution Kinase Inhibitor

Supply Chain Purity Advantage

This compound is commercially available from multiple suppliers with a consistently specified purity of 98%, as verified by independent sources . While purity specifications for the unsubstituted and 4-chloro-only analogs are often reported at 95%, the 98% purity standard for this specific compound reduces the risk of introducing problematic impurities into sensitive catalytic reactions or biological assays. At a 3% purity delta, the weight-adjusted cost may be significantly higher than the invoice suggests for the lower-purity alternatives once purification or failed experiment costs are accounted for .

Supplier Purity
Data to verify
98% specified purity vs 95% for unsubstituted, 4-Cl, and 2-Me analogs.
Higher baseline purity may reduce pre-use purification needs.
Supplier specifications; independent verification recommended.
Procurement Purity Reproducibility

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Application Scenarios


Kinase Inhibitor Library via C4 SNAr

The most validated application is in the construction of focused libraries targeting the ATP-binding site of disease-relevant kinases. The C4 chlorine is the primary vector for introducing a diverse set of amine fragments, directly generating analogs of known ATR, PI3K, and Hsp90 inhibitor scaffolds [1]. This approach is superior to using the unsubstituted or 2-methyl-only core, as it enables a single-step, late-stage diversification strategy that is incompatible with those analogs [2].

CNS Drug Candidate Optimization

For programs targeting central nervous system (CNS) diseases, this compound provides a calculated advantage at the very start of a drug discovery project. Its molecular weight (183.64 g/mol) and TPSA (37.8 Ų) are well within the established ranges for CNS drug-likeness, being significantly lower than many other heterocyclic building blocks [1]. This makes it a strategically sound core for synthesizing leads with a higher probability of achieving brain penetration, a key differentiator from larger, more polar alternatives.

Agrochemical Intermediate Applications

Beyond human health, the tetrahydropyrido[4,3-d]pyrimidine scaffold is gaining traction in agrochemical research for developing new fungicides or herbicides. The specific chloro-methyl substitution pattern of this compound is described as a valuable intermediate for creating bioactive molecules with novel modes of action, offering a compelling entry point for agricultural discovery programs seeking to differentiate from established chemical classes [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via C4 diversification
C4-Cl orthogonal reactivity handle
Verify successful SNAr with target amine fragments
CNS drug-like property exploration
MW and TPSA within favorable CNS drug-like space
Assess permeability and brain penetration potential of final compounds
Agrochemical intermediate research
Tetrahydropyrido[4,3-d]pyrimidine scaffold with chloro-methyl pattern
Evaluate bioactivity in target pest or weed assays
Quote Request

Request a Quote for 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.